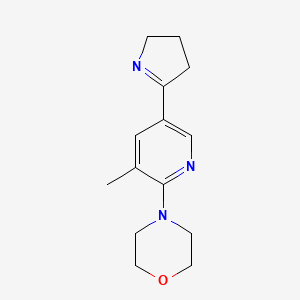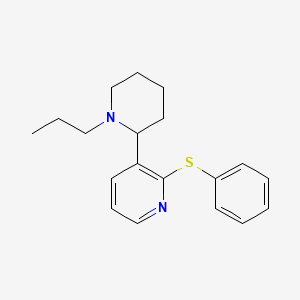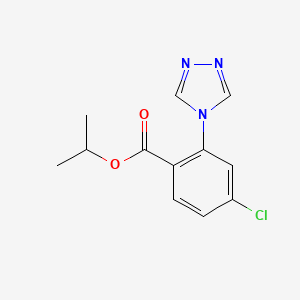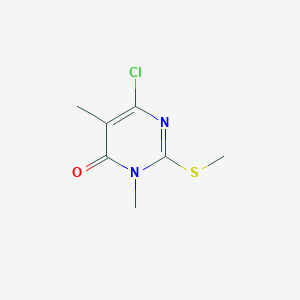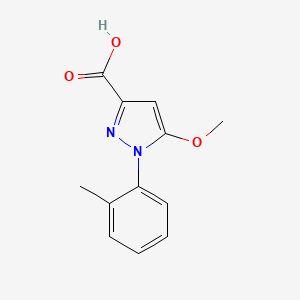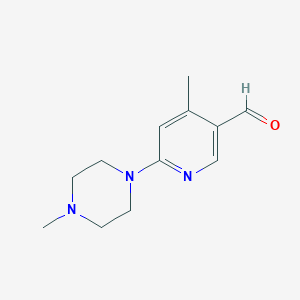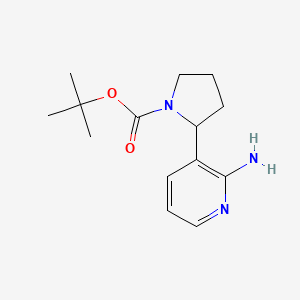
2-(3-Bromophenyl)-5-(furan-2-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-5-(furan-2-yl)oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a bromophenyl group and a furan ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5-(furan-2-yl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzoyl chloride with furan-2-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-5-(furan-2-yl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The furan ring can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the furan ring.
Scientific Research Applications
2-(3-Bromophenyl)-5-(furan-2-yl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving oxazole-containing compounds.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5-(furan-2-yl)oxazole involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-(furan-2-yl)oxazole: Lacks the bromine atom, which affects its reactivity and interactions.
2-(3-Chlorophenyl)-5-(furan-2-yl)oxazole: Contains a chlorine atom instead of bromine, leading to different chemical properties.
2-(3-Methylphenyl)-5-(furan-2-yl)oxazole: Contains a methyl group, which influences its steric and electronic properties.
Uniqueness
2-(3-Bromophenyl)-5-(furan-2-yl)oxazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its ability to form specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H8BrNO2 |
|---|---|
Molecular Weight |
290.11 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-(furan-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C13H8BrNO2/c14-10-4-1-3-9(7-10)13-15-8-12(17-13)11-5-2-6-16-11/h1-8H |
InChI Key |
GWUSMVHZJLMGIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


